Investigating the role of GRK2 in other diseases: While GSK180736A has been primarily studied in the context of cardiovascular diseases, exploring its effects on other conditions involving GRK2 dysregulation, such as Parkinson's disease, could uncover new therapeutic avenues. []
Developing cell-permeable derivatives: GSK180736A exhibits limited cell permeability, which hinders its efficacy in cell-based assays. [] Synthesizing derivatives with improved cell permeability would be beneficial for studying GRK2 function in living cells and developing potential therapeutics.
The compound was synthesized by researchers at the University of Michigan and Temple University, with funding from several organizations, including the National Institutes of Health and the American Heart Association. GSK180736A belongs to a class of indazole-containing compounds that exhibit significant selectivity for their targets, distinguishing them from other kinase inhibitors .
The synthesis of GSK180736A involves several key steps that leverage structure-based design principles. The initial approach utilized known potent inhibitors as templates to develop hybrid compounds. The synthesis process typically includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized based on preliminary screening results to maximize yield and selectivity .
GSK180736A has a complex molecular structure characterized by the presence of an indazole ring system linked to a dihydropyrimidine moiety. Key features include:
The structural analysis shows an interaction surface area of 290 Ų, which is slightly larger than that of similar inhibitors like paroxetine, suggesting enhanced binding affinity due to more buried surface area .
GSK180736A participates in several chemical reactions primarily involving its interaction with G protein-coupled receptor kinases. Notable reactions include:
The specific kinetics of these interactions can vary based on environmental factors such as pH and temperature but are generally characterized by rapid binding followed by slower dissociation rates, indicating a strong affinity for its target .
The mechanism of action of GSK180736A involves selective inhibition of G protein-coupled receptor kinase 2. This kinase plays a crucial role in regulating cell signaling pathways by phosphorylating activated G protein-coupled receptors. By binding to the active site of G protein-coupled receptor kinase 2, GSK180736A:
GSK180736A exhibits several notable physical and chemical properties:
These properties influence its formulation for biological assays and potential therapeutic applications .
GSK180736A has significant potential applications in both research and clinical settings:
GSK180736A (chemical structure: C₁₉H₁₆FN₅O₂) features an indazole-dihydropyrimidine core that enables dual kinase inhibition but with divergent potency profiles. Biochemical assays reveal a 17-fold selectivity disparity: It inhibits ROCK1 with an IC₅₀ of 100 nM but only weakly targets GRK2 (IC₅₀ = 770 nM) [5] [10]. This divergence stems from structural nuances in kinase active sites. The dihydropyrimidine moiety optimally occupies ROCK1's hydrophobic pocket through van der Waals interactions with Ala215 and Leu126, whereas in GRK2, steric clashes with Phe202 and Val123 reduce binding affinity [1] [9].
Modifications to the core scaffold significantly alter selectivity. Replacing the indazole with a pyrazole (as in CCG258208) boosts GRK2 inhibition (IC₅₀ = 30 nM) while diminishing ROCK1 activity (>550-fold selectivity) [7]. Conversely, extending the scaffold with a benzodioxol group (as in GSK2163632A) shifts preference toward GRK5 inhibition [1]. This highlights the scaffold sensitivity to minor chemical alterations [3].
Table 1: Inhibition Profiles of GSK180736A and Analogues
Compound | Core Structure | GRK2 IC₅₀ (μM) | ROCK1 IC₅₀ (μM) | Selectivity (GRK2/ROCK1) |
---|---|---|---|---|
GSK180736A | Indazole-dihydropyrimidine | 0.77 | 0.10 | 7.7-fold (ROCK1-selective) |
CCG258208 | Pyrazole-hybrid | 0.03 | >16.5 | >550-fold (GRK2-selective) |
GSK2163632A | Pyrrolopyrimidine | >10 | NT | GRK5-selective |
NT = Not tested; Data from [3] [5] [7]
GSK180736A binds GRK2 in a semi-closed conformation, as revealed by X-ray crystallography (PDB: 3V5W). Its dihydropyrimidine ring anchors near the hinge region, forming hydrogen bonds with Asp335 and Lys220, while the fluorophenyl group occupies the adenine pocket [1] [6]. This contrasts with paroxetine (an antidepressant repurposed as a GRK2 inhibitor), which lacks the dihydropyrimidine extension and shows weaker potency (IC₅₀ = 1.38 μM). Paroxetine’s binding induces a more rigid kinase domain closure, limiting its ability to engage the hydrophobic subsite [4] [7].
Takeda103A, a high-affinity GRK2 inhibitor (IC₅₀ = 20 nM), exploits a hydrophobic subsite inaccessible to GSK180736A. Its difluorophenyl group penetrates deeper into a cleft formed by Ile191, Phe202, and Val123—residues that are bulkier in GRK1/5 (e.g., GRK5 has Leu191) and hinder Takeda103A binding [3] [9]. Hybrid inhibitors like CCG258747 integrate GSK180736A’s core with Takeda103A’s D-ring extensions, achieving sub-20 nM potency and >500-fold GRK2 selectivity by simultaneously occupying both sites [4] [7].
Table 2: Binding Interactions of Key GRK2 Inhibitors
Inhibitor | Binding Site Interactions | Key Residues Engaged | GRK2 Conformation |
---|---|---|---|
GSK180736A | H-bond: Asp335, Lys220; Van der Waals: Phe202, Val123 | Catalytic cleft | Semi-closed |
Paroxetine | H-bond: Asp335; Hydrophobic: Leu271, Val123 | Adenine pocket | Closed |
Takeda103A | H-bond: Lys220; Hydrophobic: Ile191, Phe202 | Hydrophobic subsite | Open |
CCG258747 (hybrid) | Combines GSK180736A core + Takeda103A D-ring | Catalytic cleft + hydrophobic subsite | Semi-open |
Differential scanning fluorimetry (DSF) quantifies kinase-inhibitor binding by measuring thermal stability shifts (ΔTₘ). GSK180736A induces a marked ΔTₘ of +12.4°C for GRK2 but only a +1.9°C shift for GRK5, correlating with its subfamily selectivity (≥400-fold) [1] [2]. This divergence arises from GRK2-specific conformational flexibility: Its AST loop (residues 212–226) undergoes allosteric rearrangement upon inhibitor binding, stabilizing the kinase domain. In contrast, GRK5’s rigid αN-helix (absent in GRK2) restricts this motion [2] [6].
DSF screens of 1,000+ compounds identified two chemotypes:
Enzymatic assays confirm ΔTₘ reliably predicts inhibitory potency for GRK2 (R² = 0.89) but not GRK1/5, where alternative activation mechanisms dominate [1] [2].
Table 3: DSF Profiling of GSK180736A Across Kinases
Kinase | ΔTₘ (°C) | IC₅₀ (μM) | Correlation (ΔTₘ vs. IC₅₀) |
---|---|---|---|
GRK2 | +12.4 | 0.77 | Strong (R² = 0.89) |
GRK5 | +1.9 | >100 | Weak (R² = 0.32) |
PKA | +3.8 | 30 | Not significant |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1